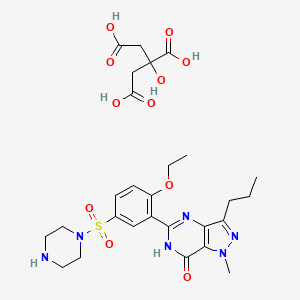

N-Desmethylsildenafil citrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西地那非 N-去甲基 (柠檬酸盐) 是西地那非的主要代谢产物,西地那非是一种著名的磷酸二酯酶 5 型抑制剂。该化合物是在西地那非在肝脏中发生 N-去甲基化时形成的。西地那非 N-去甲基保留药理活性,尽管其效力低于其母体化合物。 它在西地那非的治疗作用中发挥着重要作用,特别是在治疗勃起功能障碍和肺动脉高压方面 .

作用机制

西地那非 N-去甲基通过抑制磷酸二酯酶 5 型发挥其作用,该酶负责降解环鸟苷单磷酸。这种抑制导致环鸟苷单磷酸水平升高,从而导致平滑肌松弛和血管舒张。 该化合物主要靶向阴茎海绵体和肺血管,促进改善血流和降低血管阻力 .

类似化合物:

西地那非: 母体化合物,效力更高。

伐地那非: 另一种磷酸二酯酶 5 型抑制剂,具有相似的作用机制。

他达拉非: 以其比西地那非更长的作用时间而闻名。

独特性: 西地那非 N-去甲基之所以独特,是因为它作为西地那非的活性代谢产物发挥作用。 虽然它与其他磷酸二酯酶 5 型抑制剂具有相似的作用机制,但其效力降低和独特的药代动力学特征使其成为研究和治疗应用的宝贵化合物 .

生化分析

Biochemical Properties

N-Desmethylsildenafil citrate exhibits a PDE selectivity profile comparable to that of Sildenafil and an in vitro PDE5 potency roughly half that of the parent medication . It interacts with enzymes such as PDE5, playing a crucial role in biochemical reactions .

Cellular Effects

This compound, like Sildenafil, is involved in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation . It influences cell function by targeting cGMP for degradation, thereby inhibiting sustained vasodilation .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of PDE5, an enzyme responsible for the hydrolysis of cGMP . This leads to an increase in cGMP levels, promoting vasodilation and smooth muscle relaxation .

Temporal Effects in Laboratory Settings

The N-Desmethyl metabolite of Sildenafil is further metabolized, demonstrating a terminal half-life of about 4 hours . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on Sildenafil, the parent compound, has shown that its effects can vary with different dosages .

Metabolic Pathways

This compound is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, which hydrolyzes cGMP, thereby regulating several physiological processes within the body .

Transport and Distribution

This compound is primarily eliminated from the body via urine and feces . In wastewater treatment plants, some of the metabolite may be removed through biological or chemical processes, while some may persist and be discharged into surface waters .

Subcellular Localization

Given its biochemical properties and interactions, it is likely to be found in areas of the cell where PDE5 and cGMP are present .

准备方法

合成路线和反应条件: 西地那非 N-去甲基的合成通常涉及西地那非的 N-去甲基化。这可以通过各种化学反应来实现,包括使用去甲基化试剂(如三溴化硼或其他合适的试剂)在受控条件下进行。 反应通常在有机溶剂中于特定温度下进行,以确保最佳产率和纯度 .

工业生产方法: 在工业环境中,西地那非 N-去甲基的生产涉及使用类似的去甲基化技术进行大规模化学合成。该工艺针对效率、成本效益和遵守监管标准进行了优化。 高效液相色谱 (HPLC) 和质谱法通常用于监测反应并确保最终产品的质量 .

化学反应分析

反应类型: 西地那非 N-去甲基经历各种化学反应,包括:

氧化: 此反应会导致羟基化代谢产物的形成。

还原: 虽然不太常见,但还原反应会改变化学结构。

取代: 西地那非 N-去甲基可以参与取代反应,特别是在氮原子上。

常用试剂和条件:

氧化: 试剂如过氧化氢或高锰酸钾在酸性或碱性条件下。

还原: 还原剂如硼氢化钠或氢化铝锂。

取代: 卤化剂或其他亲电试剂在适当条件下。

科学研究应用

西地那非 N-去甲基在科学研究中具有多种应用:

化学: 用作分析化学中西地那非及其代谢产物定量的参考标准。

生物学: 研究其对细胞信号通路的影响,特别是那些涉及环鸟苷单磷酸的通路。

医学: 研究其在勃起功能障碍以外的疾病中的治疗潜力,例如肺动脉高压和某些神经退行性疾病。

相似化合物的比较

Sildenafil: The parent compound with higher potency.

Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.

Tadalafil: Known for its longer duration of action compared to Sildenafil.

Uniqueness: N-desmethyl Sildenafil is unique due to its role as an active metabolite of Sildenafil. While it shares a similar mechanism of action with other phosphodiesterase type 5 inhibitors, its reduced potency and distinct pharmacokinetic profile make it a valuable compound for research and therapeutic applications .

属性

IUPAC Name |

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOQCFAWFDJJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2750490.png)

![2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2750494.png)

![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750495.png)

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750502.png)

![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)

![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)

![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/new.no-structure.jpg)

![N-(2-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2750511.png)